ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate
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Description
Ethyl 2-oxo-2-((2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions The compound has been involved in various synthetic pathways for heterocyclic compounds. For example, a ligand-free Cu-catalyzed [3 + 2] cyclization uses ethyl 2-(quinolin-2-yl)acetates among others for the synthesis of pyrrolo[1,2-a]quinolines, showcasing a method to create complex structures under mild conditions with air as the oxidant (Yang Yu et al., 2016). Another synthesis method produced ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation, demonstrating the compound's utility in constructing novel quinoline derivatives (P. Molina et al., 1993).
Corrosion Inhibition In the context of corrosion inhibition, quantum chemical calculations based on DFT method have been performed on quinoxalines derivatives, including related compounds, to determine their efficiency as corrosion inhibitors for copper in nitric acid media, indicating the potential application of these compounds in protecting metals against corrosion (A. Zarrouk et al., 2014).
Photovoltaic Applications The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including films deposited by thermal evaporation, were studied for their application in organic–inorganic photodiode fabrication, highlighting their potential use in electronic devices (H. Zeyada et al., 2016).
Antimicrobial Activity The synthesis and evaluation of antimicrobial activity of certain derivatives highlight their potential as bacteriostatic or bactericidal agents. One study focused on succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, assessing their effectiveness against bacterial and fungal strains, pointing to possible applications in developing new antimicrobials (Maqbool Ahmed et al., 2006).
properties
IUPAC Name |
ethyl 2-oxo-2-[(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-6-9-4-3-5-17-12(18)8-10(7-11)13(9)17/h6-7H,2-5,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPODLXIHGHGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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